molecular formula C10H18ClNO2 B6156514 tert-butyl N-[1-(chloromethyl)cyclobutyl]carbamate CAS No. 1598171-63-1

tert-butyl N-[1-(chloromethyl)cyclobutyl]carbamate

Cat. No. B6156514
CAS RN: 1598171-63-1
M. Wt: 219.7
InChI Key:
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Description

“tert-butyl N-[1-(chloromethyl)cyclobutyl]carbamate” is a carbamate ester and an organochlorine compound. It contains a tert-butyl group, a carbamate group (which is a derivative of carbamic acid where the hydrogen of the hydroxyl group is replaced by an alkyl or aryl group), and a cyclobutyl group (a cycloalkane with a four-membered ring). The presence of the chloromethyl group indicates that it has a chlorine atom attached to a methyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable cyclobutylamine with a chloroformate ester, such as tert-butyl chloroformate, in the presence of a base. This is a common method for the synthesis of carbamate esters .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a cyclobutyl ring, a carbamate group, and a tert-butyl group. The carbamate group would be attached to the cyclobutyl ring via a nitrogen atom, and the chloromethyl group would also be attached to the cyclobutyl ring .


Chemical Reactions Analysis

As a carbamate ester, this compound could undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and a tert-butyl alcohol. The presence of the chloromethyl group also suggests that it could undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the overall charge distribution would influence properties like solubility, melting point, boiling point, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s used as a prodrug, for example, it could be metabolized in the body to release a drug molecule .

Safety and Hazards

Like many organic compounds, this substance could be harmful if ingested, inhaled, or comes into contact with the skin. It could also pose environmental hazards if not disposed of properly .

properties

{ "Design of the Synthesis Pathway": "The synthesis of tert-butyl N-[1-(chloromethyl)cyclobutyl]carbamate can be achieved through a multi-step reaction pathway.", "Starting Materials": [ "tert-butyl carbamate", "cyclobutyl chloride", "sodium hydride", "tetrahydrofuran", "chloromethyl methyl ether", "diethyl ether", "water", "sodium bicarbonate", "magnesium sulfate" ], "Reaction": [ "Step 1: tert-butyl carbamate is reacted with cyclobutyl chloride in the presence of sodium hydride and tetrahydrofuran to form tert-butyl N-cyclobutylcarbamate.", "Step 2: tert-butyl N-cyclobutylcarbamate is then reacted with chloromethyl methyl ether in the presence of diethyl ether to form tert-butyl N-[1-(chloromethyl)cyclobutyl]carbamate.", "Step 3: The crude product is then washed with water, dried with magnesium sulfate, and filtered. The filtrate is then treated with sodium bicarbonate to remove any remaining acid impurities. The final product is obtained through filtration and drying." ] }

CAS RN

1598171-63-1

Product Name

tert-butyl N-[1-(chloromethyl)cyclobutyl]carbamate

Molecular Formula

C10H18ClNO2

Molecular Weight

219.7

Purity

95

Origin of Product

United States

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